2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide
Overview
Description
2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound may also act as a photosensitizer by generating reactive oxygen species upon exposure to light, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to inhibit the migration and invasion of cancer cells. Additionally, the compound has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide is its potential use as a fluorescent probe for detecting metal ions in biological systems. The compound has also shown promising results as a photosensitizer in photodynamic therapy. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Future Directions
There are several potential future directions for the study of 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide. One direction is to further investigate the compound's potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore the compound's potential use as a photosensitizer in photodynamic therapy. Additionally, further studies can be conducted to better understand the compound's mechanism of action and its potential applications in cancer therapy.
Scientific Research Applications
2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c17-15(21)10-5-1-2-6-11(10)18-14(20)9-23-16-19-12-7-3-4-8-13(12)22-16/h1-8H,9H2,(H2,17,21)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXGIFDMUQOHSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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